molecular formula C20H31N3O5S B11053992 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]propan-2-ol

1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]propan-2-ol

Cat. No. B11053992
M. Wt: 425.5 g/mol
InChI Key: HIPYFJDUWQAQSM-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a combination of indene, morpholine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions starting from suitable precursors.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Morpholine Sulfonylation: The morpholine ring is sulfonylated using sulfonyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the indene, piperazine, and morpholine moieties under controlled conditions, often using catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(morpholin-4-yl)piperazin-1-yl]propan-2-ol: Lacks the sulfonyl group on the morpholine ring.

    1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(methylsulfonyl)piperazin-1-yl]propan-2-ol: Contains a methylsulfonyl group instead of morpholin-4-ylsulfonyl.

Uniqueness

The presence of the morpholin-4-ylsulfonyl group in 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]propan-2-ol may confer unique properties, such as increased solubility, stability, or specific biological activity, distinguishing it from similar compounds.

properties

Molecular Formula

C20H31N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-morpholin-4-ylsulfonylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C20H31N3O5S/c24-19(16-28-20-5-4-17-2-1-3-18(17)14-20)15-21-6-8-22(9-7-21)29(25,26)23-10-12-27-13-11-23/h4-5,14,19,24H,1-3,6-13,15-16H2

InChI Key

HIPYFJDUWQAQSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(CN3CCN(CC3)S(=O)(=O)N4CCOCC4)O

Origin of Product

United States

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